molecular formula C24H22ClF2N3O4S B2583976 N-(5-chloro-2-methoxyphenyl)-2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide CAS No. 451499-34-6

N-(5-chloro-2-methoxyphenyl)-2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide

Cat. No. B2583976
CAS RN: 451499-34-6
M. Wt: 521.96
InChI Key: JTSXGZQRGIYCPQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H22ClF2N3O4S and its molecular weight is 521.96. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin Receptors and Alzheimer's Disease

Research involving similar compounds has explored their application in neurodegenerative diseases like Alzheimer's. For instance, a compound with a structure aiming to affect serotonin 1A (5-HT(1A)) receptors was used alongside positron emission tomography (PET) to measure receptor densities in Alzheimer's patients' brains. This study found significant decreases in 5-HT(1A) receptor densities in Alzheimer's patients, correlating with clinical symptom severity and decreased glucose utilization, suggesting a potential research application for understanding and possibly diagnosing Alzheimer's disease (Kepe et al., 2006).

Gastrointestinal Motility

Benzamide derivatives, closely related to the specified compound, have been synthesized and evaluated for their effect on gastrointestinal motility, showing promise as prokinetic agents. One study on benzamide derivatives highlighted their potential to enhance gastric emptying and increase the frequency of defecation, suggesting applications in treating gastrointestinal motility disorders (Sonda et al., 2004).

Diabetes Research

In the field of diabetes research, certain benzamide derivatives have been studied for their hypoglycemic effects, showing the potential to act as therapeutic agents for type 2 diabetes. This suggests the relevance of such compounds in developing treatments for metabolic disorders (Grell et al., 1998).

Antipsychotic Potential

Research on 2-phenylpyrroles, which are structurally related, indicates potential antipsychotic applications. These compounds have shown dopamine antagonistic activity, suggesting their utility in developing new treatments for psychiatric disorders without the typical side effects associated with current antipsychotics (van Wijngaarden et al., 1987).

Neurotransmitter Receptor Studies

Compounds similar to N-(5-chloro-2-methoxyphenyl)-2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide have been used in synthesizing radiolabeled antagonists for studying neurotransmitter receptors such as the 5-HT1A receptor. This has applications in research into serotonergic neurotransmission, offering tools for understanding the role of serotonin in various physiological and pathological processes (Plenevaux et al., 2000).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-fluoro-5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClF2N3O4S/c1-34-23-9-6-16(25)14-21(23)28-24(31)18-15-17(7-8-19(18)26)35(32,33)30-12-10-29(11-13-30)22-5-3-2-4-20(22)27/h2-9,14-15H,10-13H2,1H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSXGZQRGIYCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClF2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide

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